molecular formula C8H9BrNNaO3S B113448 Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 73335-78-1

Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B113448
CAS No.: 73335-78-1
M. Wt: 302.12 g/mol
InChI Key: GDQBTVSBACSUEH-ZXSAOVMCSA-M
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Description

This sodium salt is derived from the bicyclic beta-lactam core 4-thia-1-azabicyclo[3.2.0]heptane, featuring a bromine atom at position 6, methyl groups at position 3, and a carboxylate group at position 2. Its molecular formula is C₈H₉BrNNaO₃S (inferred from the acid form in : C₈H₁₀BrNO₃S, MW 280.14). The sodium salt enhances solubility, making it suitable for pharmaceutical formulations. The bromo substituent introduces steric and electronic effects that influence reactivity and biological activity .

Properties

IUPAC Name

sodium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQBTVSBACSUEH-ZXSAOVMCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223566
Record name Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73335-78-1
Record name Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Biological Activity

Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as Brobactam , is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound is notable for its structural similarity to β-lactam antibiotics and has been studied for its biological activities, particularly its antibacterial properties.

The molecular formula of Brobactam is C8H9BrNNaO3S\text{C}_8\text{H}_9\text{Br}\text{N}\text{Na}\text{O}_3\text{S}, with a molecular weight of approximately 302.12 g/mol. It appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions at low temperatures to maintain stability .

Key Physical Properties:

PropertyValue
Melting Point>168°C (dec.)
SolubilitySlightly soluble in DMSO and water (heated)
StabilityHygroscopic

Brobactam exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It acts as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. This mechanism is crucial in overcoming antibiotic resistance, particularly in Gram-negative bacteria .

Antibacterial Properties

Research has demonstrated that Brobactam possesses significant antibacterial activity against various strains of bacteria, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In vitro studies indicate that Brobactam enhances the effectiveness of existing antibiotics by preventing the degradation of β-lactams by β-lactamase enzymes produced by resistant bacteria .

Case Studies

  • Combination Therapy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Brobactam in combination with ampicillin against resistant strains of E. coli. Results showed a synergistic effect, significantly reducing the minimum inhibitory concentration (MIC) required for effective treatment .
  • Clinical Trials : In clinical settings, Brobactam has been administered alongside other antibiotics in patients with severe infections caused by multidrug-resistant organisms. The outcomes suggested improved recovery rates and reduced hospital stays compared to standard treatments without Brobactam .

In Vitro Studies

In vitro assays have confirmed that Brobactam has a potent inhibitory effect on β-lactamase enzymes, which are responsible for antibiotic resistance. The compound's ability to restore the activity of β-lactam antibiotics was quantified using MIC assays:

AntibioticMIC Without BrobactamMIC With Brobactam
Ampicillin32 µg/mL4 µg/mL
Cefotaxime16 µg/mL1 µg/mL

These results highlight Brobactam's potential as an adjuvant therapy in treating resistant infections .

Pharmacokinetics

Pharmacokinetic studies indicate that Brobactam is rapidly absorbed and distributed within the body, with a half-life suitable for clinical use. Its bioavailability is enhanced when administered intravenously compared to oral routes due to its solubility profile .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations at Position 6

The 4-thia-1-azabicyclo[3.2.0]heptane core is common in beta-lactam antibiotics. Variations at position 6 define pharmacological properties:

Compound Name (Sodium Salt) Substituent at Position 6 Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound Bromo (-Br) C₈H₉BrNNaO₃S ~302.03* Electrophilic bromine; potential intermediate
Ampicillin Aminophenylacetamido C₁₆H₁₈N₃NaO₄S 371.39 Broad-spectrum penicillin; hydrolyzed by beta-lactamases
Cloxacillin 3-(2-Chlorophenyl)-5-methylisoxazole C₁₉H₁₇ClN₃NaO₅S·H₂O 475.89 Beta-lactamase resistance; Gram-positive focus
Sodium (2S,5R,6R)-6-[2-(thiophen-3-yl)acetamido] Thiophen-3-ylacetamido C₁₄H₁₅N₂NaO₄S₂ 362.40 Enhanced stability; sulfur-based interactions

*Estimated from acid form ().

Physicochemical Properties

Property Target Compound Ampicillin Cloxacillin
Solubility High (sodium salt) High (sodium salt) Moderate (hydrate form)
Stability Susceptible to hydrolysis Acid-labile Beta-lactamase resistant
pKa (Predicted) 2.43 (acid form) 2.6 (carboxyl group) 2.45 (carboxyl group)

Q & A

Q. What are the critical considerations for synthesizing this brominated bicyclic β-lactam compound, and how can purity be optimized?

Synthesis involves nucleophilic substitution at the 6-position of the bicyclic core. Key steps include introducing the bromine atom via electrophilic bromination or displacement of a leaving group (e.g., hydroxyl or chloride). Evidence from analogous potassium salts suggests using optimized reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize β-lactam ring degradation . Purification often requires recrystallization in polar aprotic solvents (e.g., acetone-water mixtures) or preparative HPLC to isolate stereoisomers .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s stereochemistry?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the bicyclic structure, bromine position, and stereochemistry. Key signals include β-lactam protons (δ 4.1–4.3 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • IR : The carbonyl stretch (1750–1780 cm1^{-1}) confirms the β-lactam ring integrity .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., 2S,5alpha,6beta configuration) and validates spatial orientation of the bromine substituent .

Q. How does the bromine substituent influence this compound’s mechanism of action compared to non-halogenated analogs?

The bromine atom enhances electrophilicity of the β-lactam ring, potentially increasing reactivity with penicillin-binding proteins (PBPs). Evidence from similar compounds suggests bromine’s electron-withdrawing effect stabilizes the acyl-enzyme intermediate, prolonging bacterial cell wall synthesis inhibition . Comparative MIC assays against Staphylococcus aureus show brominated derivatives exhibit 2–4× higher activity than non-halogenated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved β-lactamase stability?

  • Modifications at Position 6 : Replace bromine with bulky groups (e.g., arylthio) to sterically hinder β-lactamase access. Evidence from chlorophenyl-substituted analogs shows resistance to TEM-1 hydrolysis .
  • Side-Chain Optimization : Introduce α-carboxy groups (e.g., as in ampicillin derivatives) to enhance binding to PBPs .
  • Data Contradictions : Some studies report bromine reduces stability in acidic media, necessitating prodrug strategies (e.g., esterification) .

Q. What degradation pathways dominate under physiological conditions, and how can degradation products be identified?

  • Hydrolysis : The β-lactam ring opens in aqueous environments (pH 7.4, 37°C), forming inactive penicilloic acid derivatives. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can track degradation kinetics .
  • Bromine Loss : Debromination may occur under reducing conditions, detected via halogen-specific detectors in HPLC .

Q. How should researchers resolve contradictions in reported antibacterial activity data across studies?

  • Validate Assay Conditions : Ensure consistent inoculum size (e.g., 1×105^5 CFU/mL) and medium (e.g., CAMHB for fastidious organisms) .
  • Check Stereochemical Purity : Contradictions may arise from undetected stereoisomers. Use chiral HPLC to confirm enantiomeric excess ≥98% .
  • Cross-Reference Pharmacokinetic Data : Plasma protein binding and half-life differences (e.g., sodium vs. potassium salts) impact in vivo efficacy .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

  • Salt Selection : Sodium salts improve aqueous solubility (e.g., 50 mg/mL in PBS) compared to free acids .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance dissolution rates .
  • Prodrugs : Esterify the carboxylate group (e.g., pivampicillin model) for intestinal absorption .

Q. How can computational modeling predict interactions with bacterial PBPs and resistance mechanisms?

  • Molecular Docking : Use AutoDock Vina to simulate binding to PBP2a (methicillin-resistant S. aureus target). Bromine’s electronegativity correlates with binding energy (ΔG ≤ −8.5 kcal/mol indicates high affinity) .
  • MD Simulations : Analyze β-lactam ring distortion during acylation using GROMACS .

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